molecular formula C8H5BrN2O2 B1524593 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 1190321-81-3

4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

货号: B1524593
CAS 编号: 1190321-81-3
分子量: 241.04 g/mol
InChI 键: XWZXXGDRLJQJBA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Core Heterocyclic Framework Analysis

The fundamental structure of this compound consists of a pyrrolopyridine core, specifically the pyrrolo[2,3-b]pyridine isomer, which represents one of six possible structural arrangements of nitrogen atoms within the bicyclic framework. This particular isomer features a pyrrole ring fused to the positions of the pyridine ring, creating a seven-azaindole system. The compound exhibits the molecular formula C₈H₅BrN₂O₂ with a molecular weight of 241.04 grams per mole, as confirmed by computational analysis through PubChem databases.

The bicyclic nature of this heterocyclic system creates a planar aromatic framework that significantly influences the compound's electronic properties and reactivity patterns. The fusion of the electron-rich pyrrole ring with the electron-deficient pyridine ring results in a polarized π-electron system, where electron density is redistributed across the entire bicyclic framework. This electronic redistribution is further modulated by the presence of the bromine substituent at position 4 and the carboxylic acid group at position 6, both of which exert distinct electronic effects on the core heterocyclic system.

The pyrrolopyridine framework belongs to the broader class of azaindoles, compounds that have gained considerable attention due to their structural similarity to purines and their ability to mimic adenosine triphosphate binding sites in various enzymatic systems. The planar geometry of the fused ring system, combined with the presence of multiple nitrogen atoms capable of hydrogen bonding interactions, makes these compounds particularly suitable for biological applications where precise molecular recognition is required.

Computational studies have revealed that the pyrrolo[2,3-b]pyridine core exhibits significant aromatic stabilization, with delocalization energies comparable to those observed in indole and quinoline systems. The presence of two nitrogen atoms within the bicyclic framework creates multiple sites for potential coordination with metal centers or hydrogen bonding interactions with biological targets, contributing to the versatility of this structural motif in drug design and materials science applications.

Positional Isomerism of Bromine and Carboxylic Acid Substituents

The specific positioning of substituents on the pyrrolopyridine core profoundly influences both the physical properties and chemical reactivity of this compound. The bromine atom occupies position 4 of the pyrrolopyridine system, placing it on the pyridine ring portion of the bicyclic framework, while the carboxylic acid group is located at position 6, also on the pyridine ring but at a different relative position. This substitution pattern creates a unique electronic environment that distinguishes this compound from other possible positional isomers.

The bromine substituent at position 4 acts as an electron-withdrawing group through both inductive and mesomeric effects. The high electronegativity of bromine (2.96 on the Pauling scale) creates a significant dipole moment, drawing electron density away from the aromatic system. This electron withdrawal is particularly pronounced due to the direct attachment of bromine to the electron-deficient pyridine portion of the molecule, creating a cumulative electron-withdrawing effect that influences the reactivity of neighboring positions.

The carboxylic acid group at position 6 represents another powerful electron-withdrawing substituent, but with different characteristics compared to the halogen substituent. The carboxyl group exhibits both inductive electron withdrawal through the electronegative oxygen atoms and resonance effects that can delocalize electron density across the aromatic system. The proximity of these two electron-withdrawing groups creates a region of significantly reduced electron density on the pyridine ring, which has profound implications for the compound's chemical behavior and biological activity.

Comparative analysis with related compounds reveals the importance of substitution patterns in determining molecular properties. For instance, 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, which differs only in the halogen substituent, exhibits similar but distinct properties due to the smaller size and different electronic characteristics of chlorine compared to bromine. The physical properties comparison demonstrates these subtle but significant differences.

Table 1: Physical Properties Comparison of Halogenated Pyrrolopyridine Carboxylic Acids

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) LogP
This compound 241.04 1.9±0.1 489.7±45.0 2.62
4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid 196.59 Not reported Not reported Not reported
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid 180.14 Not reported Not reported Not reported

The data clearly illustrates how the size and electronic properties of the halogen substituent influence the overall molecular characteristics. The bromine derivative exhibits the highest molecular weight and density, reflecting the larger atomic radius and higher atomic mass of bromine compared to chlorine and fluorine. The calculated LogP value of 2.62 for the bromine derivative indicates moderate lipophilicity, which is influenced by both the hydrophobic bromine atom and the hydrophilic carboxylic acid group.

Tautomeric Equilibrium in Pyrrolopyridine Systems

Tautomeric equilibrium represents a critical aspect of pyrrolopyridine chemistry, particularly in azaindole systems where proton transfer between nitrogen atoms can occur under various conditions. In this compound, the primary tautomeric consideration involves the potential migration of the hydrogen atom from the pyrrole nitrogen (N-1) to the pyridine nitrogen (N-7), resulting in an equilibrium between 1H and 7H tautomeric forms.

Computational studies on related azaindole systems have demonstrated that the 1H tautomer is generally favored in the ground state by approximately 12.5 kilocalories per mole, while the 7H tautomer becomes more favorable in the excited state by as much as 18.1 kilocalories per mole. This tautomeric preference is influenced by several factors, including the electronic effects of substituents, solvent interactions, and the specific geometric constraints imposed by the fused ring system.

The presence of the bromine substituent at position 4 and the carboxylic acid group at position 6 significantly influences the tautomeric equilibrium in this specific compound. Both substituents act as electron-withdrawing groups, which affects the basicity of the nitrogen atoms and consequently alters the relative stability of different tautomeric forms. The electron withdrawal by these substituents decreases the electron density on the pyridine nitrogen, making it less favorable as a protonation site and thereby stabilizing the 1H tautomeric form.

Excited-state tautomerization studies on azaindole water complexes have revealed that the tautomerization barrier can be significantly reduced in the presence of hydrogen-bonding partners. In 7-azaindole-water complexes, the barrier height for excited-state tautomerization was found to be only 1.6 kilocalories per mole with zero-point energy correction, making the excited-state tautomerization thermodynamically feasible. This finding suggests that this compound may exhibit similar behavior in protic solvents or in the presence of hydrogen-bonding partners.

The carboxylic acid group in the compound adds another layer of complexity to the tautomeric behavior, as it can participate in intramolecular or intermolecular hydrogen bonding interactions. These interactions can stabilize specific tautomeric forms and influence the overall equilibrium position. The ability of the carboxyl group to act as both a hydrogen bond donor and acceptor creates multiple possible hydrogen-bonding patterns that can affect tautomeric preferences.

Comparative Analysis with Related Pyrrolopyridine Derivatives

The structural diversity within the pyrrolopyridine family provides valuable insights into structure-activity relationships and the influence of substitution patterns on molecular properties. Comparison of this compound with related derivatives reveals important trends in electronic properties, reactivity, and potential applications.

One significant comparison can be made with 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, which represents a different pyrrolopyridine isomer with the carboxylic acid group positioned at the 2-position rather than the 6-position. This positional difference has profound implications for the electronic distribution and chemical behavior of the compound. The 2-carboxylic acid derivative exhibits different hydrogen-bonding patterns and shows distinct biological activity profiles compared to the 6-carboxylic acid isomer.

The pyrrolo[3,4-c]pyridine isomers represent another important class for comparison, where the nitrogen atoms are arranged in a different pattern within the bicyclic framework. These compounds have shown significant biological activity as analgesic and sedative agents, with some derivatives demonstrating potent inhibition of spontaneous locomotor activity in animal models. The different nitrogen positioning in these isomers affects both their electronic properties and their ability to interact with biological targets.

Table 2: Structural Comparison of Pyrrolopyridine Isomers and Derivatives

Compound Ring System Bromine Position Carboxylic Acid Position Key Characteristics
This compound [2,3-b] 4 6 Target compound with dual electron-withdrawing groups
4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid [2,3-c] 4 2 Different isomer with carboxyl at 2-position
1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid [2,3-b] None 6 Unhalogenated analog for comparison
4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid [2,3-b] 4 (Cl) 6 Chlorine analog for halogen comparison

The influence of halogen substitution becomes apparent when comparing the bromine derivative with its chlorine and fluorine analogs. The 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid exhibits similar electronic effects but with reduced steric bulk and different polarizability characteristics. The chlorine atom, being smaller than bromine, may allow for different crystal packing arrangements and potentially different biological binding modes.

The unhalogenated parent compound, 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, provides a baseline for understanding the specific contributions of halogen substitution. Without the electron-withdrawing halogen substituent, this compound exhibits different electronic properties and reactivity patterns, demonstrating the significant influence of the bromine atom on the overall molecular behavior.

Methylated derivatives, such as 2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, introduce electron-donating effects that counterbalance some of the electron withdrawal from the carboxylic acid group. These compounds provide valuable insights into the electronic balance required for optimal activity in various applications and help in understanding the structure-activity relationships within this class of compounds.

The diversity of substitution patterns and ring arrangements within the pyrrolopyridine family demonstrates the versatility of this heterocyclic framework. Each structural variation brings unique properties and potential applications, making pyrrolopyridines a rich area for continued research and development in medicinal chemistry, materials science, and other fields requiring precise molecular design.

属性

IUPAC Name

4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-3-6(8(12)13)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZXXGDRLJQJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Regioselective Bromination

  • Starting Material: 1H-pyrrolo[2,3-b]pyridine or its derivatives.
  • Brominating Agents: Bromine (Br₂) or N-bromosuccinimide (NBS) are commonly employed.
  • Reaction Conditions:
    • Temperature control is critical, with 0–5°C preferred to minimize side reactions.
    • Solvents such as dimethylformamide (DMF) facilitate regioselective bromination at the 4-position.
    • Stoichiometric control (e.g., 1.2 equivalents of NBS) ensures selectivity and yield.

Regioselectivity is influenced by the electronic effects of substituents; the carboxylic acid group at position 6 acts as a meta-director, favoring bromination at position 4.

Carboxylation/Oxidation

Two main approaches are used to install the carboxylic acid group at position 6:

  • Oxidation of Aldehyde Intermediate: The 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be oxidized to the carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent under acidic conditions.
  • Direct Carboxylation: Carboxylation can be achieved by treating the brominated pyrrolo[2,3-b]pyridine with a suitable base and carbon dioxide source under controlled temperature and pressure.

Purification

  • Column chromatography using silica gel with ethyl acetate/hexane gradients is standard.
  • Recrystallization from ethanol/water mixtures improves purity.

Reaction Optimization and Yield

Parameter Optimal Conditions Effect on Yield and Selectivity
Bromination Temperature 0–5°C Minimizes side products, enhances regioselectivity
Brominating Agent NBS (1.2 equiv) High selectivity for 4-position bromination
Solvent DMF Facilitates regioselective bromination
Oxidizing Agent KMnO₄ or Jones reagent Efficient oxidation of aldehyde to acid
Purification Silica gel chromatography, recrystallization High purity and isolated yield

Optimizing these parameters results in yields exceeding 80% for the bromination step and similar efficiency for the oxidation/carboxylation step.

Mechanistic Insights and Regioselectivity

  • The carboxylic acid group exerts an electronic directing effect, favoring bromination at the 4-position due to its meta-directing nature.
  • Computational studies using Density Functional Theory (DFT) confirm the charge distribution favoring electrophilic substitution at position 4.
  • Avoiding excess bromine and prolonged reaction times reduces formation of undesired isomers (e.g., 3- or 5-bromo derivatives).

Derivatization and Reactivity Notes

  • The carboxylic acid group allows for further functionalization via amide coupling (using EDC/HOBt) or esterification.
  • Protection of the acid as a methyl ester (via diazomethane) can prevent side reactions during subsequent synthetic steps.
  • Bromine at position 4 is amenable to palladium-catalyzed coupling reactions (e.g., Suzuki, Heck), expanding the compound’s utility in medicinal chemistry.

Summary Table of Preparation Routes

Step Description Reagents/Conditions Yield (%) Notes
1. Bromination Electrophilic bromination at 4-position NBS, DMF, 0–5°C 80–85 Regioselective, controlled stoichiometry
2. Oxidation/Carboxylation Conversion of aldehyde to carboxylic acid KMnO₄ or Jones reagent, acidic medium 75–80 Mild conditions to avoid decarboxylation
3. Purification Chromatography and recrystallization Silica gel, EtOAc/hexane, EtOH/H₂O Essential for high purity

Research Findings and Applications

  • The compound’s preparation methods have been optimized to balance yield, regioselectivity, and purity.
  • Its brominated position and carboxylic acid functionality are crucial for its role as an FGFR inhibitor, with implications in cancer therapy research.
  • The synthetic strategies described enable scalable production suitable for pharmaceutical intermediate applications.

化学反应分析

4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming complex molecules useful in medicinal chemistry.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Properties and Mechanism of Action

Chemical Structure
The compound features a bromine atom at the 4-position and a carboxylic acid group at the 6-position, contributing to its reactivity and biological activity. Its molecular formula is C8H5BrN2O2C_8H_5BrN_2O_2 with a molecular weight of approximately 241.04 g/mol.

Mechanism of Action
4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid primarily acts as an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family. By binding to FGFRs, it disrupts key signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .

Medicinal Chemistry

This compound serves as a critical building block in the synthesis of various pharmaceuticals. Its ability to inhibit FGFRs positions it as a candidate for developing targeted cancer therapies.

Biological Research

In biological studies, this compound is used to investigate enzyme inhibitors and receptor modulators. It has demonstrated significant efficacy in inhibiting the proliferation of cancer cells, particularly in breast cancer models .

Material Science

The compound is also explored for its potential applications in synthesizing advanced materials and agrochemicals due to its unique chemical properties .

Breast Cancer Model

In vitro studies using the 4T1 breast cancer cell line showed that treatment with this compound resulted in a significant reduction in cell viability and an increase in apoptotic markers. The compound exhibited IC50 values indicating potent antiproliferative effects against these cancer cells .

FGFR Pathway Inhibition

Research highlighted the compound's capacity to inhibit FGFR-mediated pathways effectively. In cellular assays, it demonstrated significant inhibition of FGFR activity, suggesting its potential application in therapeutic strategies targeting FGFR-related malignancies .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its low molecular weight and moderate lipophilicity (LogP = 2.62). These properties suggest potential for effective oral bioavailability .

作用机制

The mechanism of action of 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit FGFRs, which play a crucial role in cell proliferation and differentiation. The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis, making it a promising candidate for cancer therapy.

相似化合物的比较

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below summarizes critical differences between 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position Functional Groups Key Features
This compound 1190321-81-3 C₈H₅BrN₂O₂ 241.04 4-Br, 6-COOH Carboxylic acid High polarity due to COOH; bromine enhances electrophilicity .
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid 1234616-71-7 C₈H₅BrN₂O₂ 241.04 5-Br, 6-COOH Carboxylic acid Bromine at position 5 alters electronic distribution; potential steric effects .
5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid 1246088-49-2 C₈H₅ClN₂O₂ 196.59 5-Cl, 6-COOH Carboxylic acid Smaller, more electronegative Cl substituent; lower molecular weight .
4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid 1190310-37-2 C₈H₅IN₂O₂ 288.04 4-I, 6-COOH Carboxylic acid Larger iodine atom increases steric bulk and polarizability .
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 1190319-82-4 C₉H₇BrN₂O₂ 255.07 4-Br, 3-COOCH₃ Ester Ester group improves lipophilicity; used in prodrug strategies .
4-Bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 1622303-52-9 C₉H₇BrN₂O₃ 287.07 4-Br, 2-COOH, 7-oxo, 6-CH₃ Carboxylic acid, oxo, methyl Oxo and methyl groups enhance rigidity; modified solubility profile .

Key Comparison Points

Halogen Substituents
  • Bromine (Br) : Balances lipophilicity and reactivity. The 4-bromo derivative shows optimal steric positioning for electrophilic substitution reactions .
  • Chlorine (Cl) : Smaller and more electronegative, leading to stronger inductive effects but reduced leaving-group ability compared to Br .
Functional Groups
  • Carboxylic Acid (-COOH): Enhances solubility in aqueous media and enables salt formation.
  • Ester (-COOCH₃) : Increases membrane permeability, making it favorable for prodrug applications .
  • Oxo (=O) : Introduces hydrogen-bond acceptor sites and stabilizes ring conformation .

生物活性

4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic organic compound characterized by a pyridine ring fused with a pyrrole ring. Its molecular formula is C8H5BrN2O2C_8H_5BrN_2O_2 and it has a molecular weight of approximately 241.042 g/mol. The compound is notable for its biological activity, particularly as an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, which plays a crucial role in various cellular processes including cell proliferation, differentiation, and migration.

PropertyValue
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.042 g/mol
Density 1.9 ± 0.1 g/cm³
Boiling Point 489.7 ± 45.0 °C at 760 mmHg
Flash Point 250.0 ± 28.7 °C
LogP 2.62

The primary biological activity of this compound is its interaction with FGFRs. Upon binding to FGFRs, the compound inhibits their kinase activity, leading to the disruption of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are vital for tumor growth and survival.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast cancer cells (4T1 cell line), inducing apoptosis and reducing cell migration and invasion. The IC50 values for these activities suggest significant potency against cancer cells.

Pharmacokinetics

The pharmacokinetic profile indicates favorable absorption and distribution characteristics due to its low molecular weight and moderate lipophilicity (LogP = 2.62). These properties suggest potential for effective oral bioavailability.

Case Studies

  • Breast Cancer Model : In a study involving the treatment of 4T1 breast cancer cells, administration of the compound resulted in a marked decrease in cell viability and an increase in apoptotic markers.
  • Fibroblast Growth Factor Pathway Inhibition : A study highlighted that the compound could inhibit FGFR-mediated pathways in cellular assays, suggesting its potential application in therapeutic strategies targeting FGFR-related cancers.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

CompoundKey DifferencesBiological Activity
1H-pyrrolo[2,3-b]pyridine Lacks bromine and carboxylic acid groupsLower reactivity
4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid Chlorine instead of bromine affects reactivitySimilar but less potent
1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid Lacks bromine atomReduced biological activity

常见问题

Q. What are the common synthetic routes for preparing 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, and how can reaction conditions be optimized for yield?

The synthesis typically involves bromination of a pyrrolo[2,3-b]pyridine precursor followed by carboxylation or oxidation of a pre-existing functional group. For example, 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1000340-35-1) can serve as a key intermediate, where the aldehyde group is oxidized to a carboxylic acid using agents like KMnO₄ or Jones reagent under controlled acidic conditions . Optimizing reaction temperature (e.g., 0–5°C for bromination to minimize side products) and stoichiometric ratios (e.g., 1.2 equiv NBS for selective bromination) improves yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water) is critical for isolating the final product .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Due to its polar carboxylic acid group, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) effectively resolves the compound from impurities. Preparative TLC (silica gel, dichloromethane/methanol 9:1) is also useful for small-scale purification. For larger batches, acid-base extraction (using NaOH to dissolve the acid, followed by HCl precipitation) yields high-purity material (>95%) . Evidence from similar compounds shows that recrystallization in ethanol/water (1:3) enhances crystallinity and purity .

Q. How should researchers approach the structural characterization of this compound using spectroscopic methods and X-ray crystallography?

  • NMR : The ¹H NMR spectrum should show characteristic signals: a downfield singlet (~12 ppm) for the carboxylic acid proton, aromatic protons in the 7.5–8.5 ppm range, and a broad NH peak for the pyrrole ring .
  • MS : ESI-MS typically displays [M+H]⁺ at m/z 257.0 (C₈H₅BrN₂O₂) .
  • X-ray : SHELXL software is widely used for crystallographic refinement. Data collection at low temperature (100 K) minimizes thermal motion artifacts, and hydrogen bonding between carboxylic acid groups often stabilizes the crystal lattice .

Advanced Research Questions

Q. What strategies enable regioselective bromination at the 4-position of the pyrrolo[2,3-b]pyridine scaffold?

Regioselectivity is controlled by electronic directing groups. The carboxylic acid at position 6 acts as a meta-director, favoring bromination at position 4. Using N-bromosuccinimide (NBS) in DMF at 0°C achieves >80% selectivity for 4-bromo substitution, while competing 3- or 5-bromo isomers are minimized by avoiding excess bromine and prolonged reaction times . Computational modeling (DFT) of charge distribution can predict reactive sites to guide optimization .

Q. How does the carboxylic acid group influence reactivity in derivatization reactions?

The carboxylic acid enables conjugation via amide coupling (EDC/HOBt) or esterification. For example, it can be converted to an acyl chloride (SOCl₂) for nucleophilic substitution with amines. However, competing decarboxylation may occur above 80°C, requiring mild conditions. Protection as a methyl ester (using CH₂N₂) prevents side reactions during bromination or cross-coupling steps .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved for brominated pyrrolopyridines?

Contradictions often arise from tautomerism or residual solvents. For example, the NH proton in DMSO-d₆ may exchange with trace water, broadening signals. Deuterated solvents must be rigorously dried. If positional isomerism is suspected (e.g., 4-bromo vs. 6-bromo), 2D NMR (COSY, HSQC) and high-resolution MS can differentiate structures . X-ray crystallography provides definitive confirmation .

Q. What models evaluate the biological activity of this compound as an FGFR inhibitor?

  • In vitro : FGFR1-4 kinase inhibition assays (IC₅₀ determination via ADP-Glo™) and cell proliferation assays (using Ba/F3 cells transfected with FGFR isoforms) .
  • In vivo : Xenograft models (e.g., NCI-H1581 lung cancer cells in nude mice) assess tumor growth inhibition. Pharmacokinetic studies (plasma stability, bioavailability) guide dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。